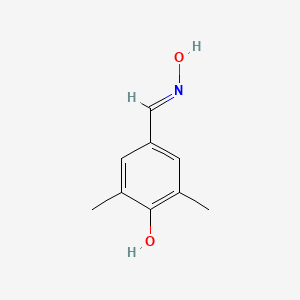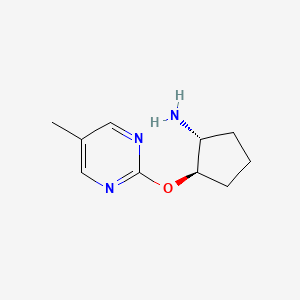
3,5-Dimethyl-4-hydroxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-hydroxybenzaldehyde oxime (DMHBO) is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMHBO is a derivative of salicylaldoxime, which is a well-known chelating agent used in the extraction of various metal ions. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-hydroxybenzaldehyde oxime has been extensively studied for its scientific research applications. One of the most significant applications is its use as a chelating agent in the extraction of various metal ions. The compound has been shown to have a high affinity for copper, nickel, and cobalt ions, making it a useful tool in the separation and purification of these metals.
3,5-Dimethyl-4-hydroxybenzaldehyde oxime has also been studied for its antimicrobial properties. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This property makes 3,5-Dimethyl-4-hydroxybenzaldehyde oxime a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime is based on its ability to form stable complexes with metal ions. The compound contains a hydroxylamine group, which can act as a ligand and coordinate with metal ions. The resulting complex is stable and can be easily separated from other compounds.
Biochemical and Physiological Effects
3,5-Dimethyl-4-hydroxybenzaldehyde oxime has been shown to have low toxicity and is not harmful to human health. However, the compound can cause skin irritation and should be handled with care. The compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. 3,5-Dimethyl-4-hydroxybenzaldehyde oxime has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory agents.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethyl-4-hydroxybenzaldehyde oxime has several advantages for use in lab experiments. The compound is readily available, easy to synthesize, and has a high affinity for metal ions. However, 3,5-Dimethyl-4-hydroxybenzaldehyde oxime has some limitations, including its low solubility in water and its tendency to form complexes with other compounds, making it difficult to separate from other compounds.
Zukünftige Richtungen
There are several future directions for the research and development of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime. One potential direction is the development of new antimicrobial agents based on the compound's antimicrobial properties. Another direction is the development of new anti-inflammatory agents based on the compound's anti-inflammatory properties. Additionally, the compound's ability to form stable complexes with metal ions makes it a potential candidate for the development of new materials, such as metal-organic frameworks, which have various applications in catalysis, gas storage, and drug delivery.
Conclusion
In conclusion, 3,5-Dimethyl-4-hydroxybenzaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied. 3,5-Dimethyl-4-hydroxybenzaldehyde oxime has been shown to have several scientific research applications, including its use as a chelating agent, antimicrobial agent, and anti-inflammatory agent. The compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the research and development of 3,5-Dimethyl-4-hydroxybenzaldehyde oxime, including the development of new antimicrobial agents, anti-inflammatory agents, and materials.
Synthesemethoden
3,5-Dimethyl-4-hydroxybenzaldehyde oxime can be synthesized using different methods, including the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate or potassium carbonate. Another method involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting compound is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(5-10-12)4-7(2)9(6)11/h3-5,11-12H,1-2H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKKUAUWZPQSQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2820628.png)
![N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2820629.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride](/img/structure/B2820630.png)
![N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2820631.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2820634.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2820635.png)
![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)
![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)